molecular formula C22H24FN3O3S B2560801 4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251699-12-3

4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2560801
CAS No.: 1251699-12-3
M. Wt: 429.51
InChI Key: QQFJAYRAMZEFPF-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that features a benzothiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluoro Group: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidine Moiety: This step involves the coupling of piperidine with the benzothiazine core, often using palladium-catalyzed cross-coupling reactions.

    Dimethylamino Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar chemical reactivity.

    Fluorobenzothiazines: Compounds with a fluorine atom on the benzothiazine core, showing similar electronic properties.

    Piperidine-containing compounds: These compounds have a piperidine moiety, contributing to their biological activity.

Uniqueness

4-[4-(dimethylamino)phenyl]-6-fluoro-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the fluorine atom contributes to its stability and electronic characteristics. The piperidine moiety adds to its potential bioactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-24(2)17-7-9-18(10-8-17)26-15-21(22(27)25-12-4-3-5-13-25)30(28,29)20-11-6-16(23)14-19(20)26/h6-11,14-15H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFJAYRAMZEFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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